2-Bromo-3-ethoxyprop-1-ene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-ethoxyprop-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-3-7-4-5(2)6/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWJBPVOLUZIPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60302037 | |
| Record name | 2-bromo-3-ethoxyprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60302037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76692-35-8 | |
| Record name | NSC148214 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148214 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-3-ethoxyprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60302037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodologies for the Chemical Synthesis of 2 Bromo 3 Ethoxyprop 1 Ene
Direct Bromination Pathways
Direct bromination of an unsymmetrical alkene such as 3-ethoxyprop-1-ene can, in principle, lead to multiple products. The desired product, 2-Bromo-3-ethoxyprop-1-ene, results from the substitution of a hydrogen atom on the second carbon of the propene chain. This is distinct from an addition reaction where bromine would add across the double bond, or substitution at the allylic position.
Regioselective Bromination of 3-Ethoxyprop-1-ene
The synthesis of this compound requires a regioselective approach that favors bromination at the vinylic position (C2) over the allylic position (C3) or addition across the double bond. The ethoxy group (-OCH2CH3) at the C3 position influences the reactivity of the double bond. While electrophilic addition is a common reaction for alkenes, specific conditions can favor a radical substitution pathway to yield the target compound. datapdf.comsci-hub.se
Research into related structures provides insight into achieving the desired regioselectivity. For instance, the synthesis of Dimethyl (Z)-(3-bromo-2-ethoxyprop-1-en-1-yl)phosphonate was successfully achieved via a radical bromination using N-bromosuccinimide (NBS). ethz.ch This suggests that radical-mediated pathways are key to introducing a bromine atom at the C2 position of an ethoxypropene derivative. The stability of the resulting radical intermediate is a crucial factor in determining the product distribution. chemistrysteps.comlibretexts.org Allylic bromination, another potential side reaction, is favored when the resulting allylic radical is highly stabilized. chemistrysteps.comlibretexts.org However, by carefully selecting the brominating agent and conditions, it is possible to direct the bromination to the C2 position.
Influence of Brominating Agents and Reaction Conditions
The outcome of the bromination of 3-ethoxyprop-1-ene is highly dependent on the chosen brominating agent and the physical parameters of the reaction, such as solvent and temperature. The use of specific reagents can favor radical substitution over electrophilic addition. chadsprep.commasterorganicchemistry.com
Phosphorus tribromide (PBr₃) is a well-established reagent for converting alcohols to alkyl bromides. Its mechanism typically involves the activation of the alcohol's hydroxyl group, followed by an SN2 substitution. While PBr₃ is not commonly used for the direct bromination of ethers or alkenes, its application in the synthesis of bromo-substituted compounds is significant in other contexts. For example, it has been used in the synthesis of 2-bromoquinolizinium (B492369) from a 2H-quinolizin-2-one precursor, albeit in low yield. thieme-connect.de The direct reaction of PBr₃ with an allylic ether like 3-ethoxyprop-1-ene is not a standard or well-documented method for producing this compound.
The addition of hydrogen bromide (HBr) to alkenes typically follows Markovnikov's rule. However, in the presence of peroxides (ROOR), the reaction proceeds via a free-radical mechanism, leading to anti-Markovnikov addition. quimicaorganica.orgyoutube.com This "peroxide effect" is specific to HBr. The initiation step involves the homolytic cleavage of the peroxide to form alkoxy radicals, which then abstract a hydrogen atom from HBr to generate a bromine radical. quimicaorganica.orgyoutube.com This bromine radical then adds to the alkene at the less substituted carbon, generating the more stable radical intermediate, which subsequently abstracts a hydrogen from another molecule of HBr to yield the final product and propagate the radical chain. quimicaorganica.org For 3-ethoxyprop-1-ene, this would be expected to lead to the addition of bromine to the C1 position.
Solvent polarity can significantly influence the outcome of bromination reactions. For radical reactions, non-polar solvents like carbon tetrachloride (CCl₄) are often employed. masterorganicchemistry.com The use of CCl₄ can help to minimize competing ionic side reactions. masterorganicchemistry.com In the context of allylic bromination with N-bromosuccinimide (NBS), CCl₄ is a common solvent choice which facilitates the desired radical pathway. chadsprep.com The stoichiometry of the reactants is also critical. An excess of the alkene relative to the brominating agent can sometimes be used to minimize the formation of di-brominated or other side products. gla.ac.uk
Temperature is a critical parameter in controlling the selectivity of halogenation reactions. For allylic bromination, higher temperatures generally favor substitution over addition. masterorganicchemistry.com In a study on the chlorination of olefins, it was found that higher temperatures promoted allylic substitution, while lower temperatures favored addition reactions. masterorganicchemistry.com For radical-initiated reactions, such as those using NBS, the reaction is often initiated using heat or light (photochemical initiation). ethz.chresearchgate.net Careful control of the temperature is therefore essential to maximize the yield of the desired this compound and minimize the formation of byproducts from addition or other substitution reactions.
Data Tables
Table 1: Comparison of Brominating Agents for 3-Ethoxyprop-1-ene
| Brominating Agent | Expected Reaction Type | Primary Product(s) | Relevant Section |
| N-Bromosuccinimide (NBS) with light/heat | Radical Substitution | This compound (potential for allylic bromination) | 2.1.1 |
| Phosphorus Tribromide (PBr₃) | Not a standard reaction with allylic ethers | No expected reaction | 2.1.2.1 |
| Hydrobromic Acid (HBr) with Peroxides | Radical Addition (Anti-Markovnikov) | 1-Bromo-3-ethoxypropane | 2.1.2.2 |
| Molecular Bromine (Br₂) | Electrophilic Addition | 1,2-Dibromo-3-ethoxypropane datapdf.comsci-hub.se | 2.1 |
Table 2: Influence of Reaction Conditions on Bromination
| Condition | Effect on Selectivity | Rationale | Relevant Section |
| Non-polar solvent (e.g., CCl₄) | Favors radical substitution over ionic addition | Minimizes stabilization of ionic intermediates | 2.1.2.3 |
| Low concentration of Br₂ (e.g., using NBS) | Favors substitution over addition | Reduces the rate of the competing electrophilic addition reaction chadsprep.commasterorganicchemistry.com | 2.1.2 |
| Elevated Temperature/UV Irradiation | Initiates and promotes radical substitution | Provides the activation energy for homolytic cleavage of the brominating agent ethz.chmasterorganicchemistry.com | 2.1.2.4 |
Alternative Synthetic Routes
Alternative methods for the synthesis of this compound are critical for optimizing production based on available starting materials, cost, and desired product purity. Key strategies include elimination reactions from saturated precursors, selective radical substitution on an alkene, and nucleophilic substitution to exchange halogens.
Dehydrohalogenation is a common synthetic strategy for introducing a double bond into a molecule through the elimination of a hydrogen halide. In the context of synthesizing this compound, a plausible precursor is 1,2-dibromo-3-ethoxypropane. chemsrc.com This precursor can be synthesized by the addition of bromine (Br₂) to 3-ethoxyprop-1-ene (allyl ethyl ether). datapdf.comsci-hub.se
The subsequent elimination of one equivalent of hydrogen bromide (HBr) from 1,2-dibromo-3-ethoxypropane using a base can theoretically yield two isomeric products: this compound and 1-Bromo-3-ethoxyprop-1-ene. The selectivity of this reaction is highly dependent on the reaction conditions, particularly the choice of base and solvent. The mechanism typically follows an E2 (bimolecular elimination) pathway, where the base abstracts a proton while the bromide leaving group departs simultaneously. ualberta.ca The regioselectivity is governed by Zaitsev's rule (favoring the more substituted alkene) versus Hofmann's rule (favoring the less substituted alkene), which can be influenced by the steric bulk of the base. For instance, a small, strong base like sodium ethoxide in ethanol (B145695) tends to favor the thermodynamically more stable, more substituted Zaitsev product. Conversely, a bulky base like potassium tert-butoxide can favor the kinetically controlled, less sterically hindered Hofmann product.
A significant challenge in this approach is controlling the elimination to prevent the loss of a second HBr molecule, which would lead to the formation of an alkyne or allene (B1206475).
Radical bromination offers a more direct route, starting from 3-ethoxyprop-1-ene. This reaction targets the allylic position—the carbon atom adjacent to the double bond—which has a weaker C-H bond due to the resonance stabilization of the resulting allylic radical. masterorganicchemistry.comlibretexts.org
The key to successful allylic bromination is the use of a reagent that provides a low, constant concentration of molecular bromine (Br₂). libretexts.org Using a high concentration of Br₂ would lead to the undesirable electrophilic addition across the double bond, yielding 1,2-dibromo-3-ethoxypropane. datapdf.comsci-hub.se N-Bromosuccinimide (NBS) is the quintessential reagent for this purpose. In the presence of a radical initiator (like light or peroxides) in a non-polar solvent such as carbon tetrachloride (CCl₄), NBS provides the necessary low concentration of Br₂. libretexts.orgchemistrysteps.com
The mechanism proceeds via a radical chain reaction:
Initiation: Homolytic cleavage of the N-Br bond in NBS or an initiator generates a bromine radical. chemistrysteps.com
Propagation: The bromine radical abstracts an allylic hydrogen from 3-ethoxyprop-1-ene, forming a resonance-stabilized allylic radical and HBr. This HBr then reacts with NBS to generate a molecule of Br₂. libretexts.orgchemistrysteps.com The allylic radical then reacts with the newly formed Br₂ to yield the product and another bromine radical, which continues the chain. chemistrysteps.com
A critical consideration is selectivity. The allylic radical of 3-ethoxyprop-1-ene is unsymmetrical. This means that the incoming bromine atom can attack at either carbon of the delocalized radical system, leading to a mixture of two constitutional isomers: the desired this compound and the isomeric 1-bromo-3-ethoxyprop-1-ene. libretexts.org The ratio of these products depends on factors like steric hindrance and the relative stability of the forming double bonds. libretexts.org
Halogen exchange, particularly the Finkelstein reaction, presents another synthetic possibility. byjus.comwikipedia.org This approach would involve starting with a different 2-halo-3-ethoxyprop-1-ene, such as the chloro-analogue, and substituting the halogen with bromide. The classic Finkelstein reaction is an S_N2 process where an alkyl halide is treated with a salt of the desired halide, typically in a solvent where the solubility of the salts drives the reaction to completion. wikipedia.org
For instance, the synthesis could potentially proceed from 2-chloro-3-ethoxyprop-1-ene using a bromide salt like sodium bromide (NaBr) or lithium bromide (LiBr) in a suitable solvent like acetone (B3395972) or dimethylformamide. wikipedia.org The success of this equilibrium-based reaction hinges on Le Châtelier's principle. In a classic Finkelstein reaction converting a chloride to a bromide using NaBr in acetone, the reaction is driven forward if sodium chloride (NaCl) is less soluble than NaBr in acetone and precipitates out of the solution. wikipedia.org
The reaction works well for primary and secondary halides and is particularly effective for allylic halides due to the enhanced reactivity of the allylic position in S_N2 reactions. wikipedia.org Therefore, 2-chloro-3-ethoxyprop-1-ene would be a suitable substrate. Key considerations for this method include the availability of the starting chloro-compound, the choice of solvent to maximize the solubility difference between the reactant and product salts, and reaction temperature to control the rate and minimize side reactions.
Comparative Analysis of Synthetic Efficiency and Yields
Each synthetic route offers a unique balance of efficiency, yield, and selectivity. The optimal choice depends on the specific requirements of the synthesis, including cost, scale, and purity.
The balance between achieving a high yield and ensuring high selectivity for the desired isomer is a central challenge in synthesizing this compound.
Dehydrohalogenation: This route can suffer from poor selectivity. The formation of isomeric alkenes is a common issue, and controlling the reaction to prevent over-elimination requires careful optimization of the base, solvent, and temperature. Yields can be variable and purification of the desired product from its isomer can be difficult. For analogous reactions, such as the synthesis of 2-bromo-3-cyclohexylprop-1-ene from 2,3-dibromopropene (B1205560) and a Grignard reagent, yields have been reported in the range of 23-64%, with the higher yield achieved using a copper(I) cyanide catalyst. core.ac.uk This highlights the potential for moderate and variable yields in similar preparations.
Halogen Exchange: The Finkelstein reaction can be highly efficient and provide high yields if the reaction conditions are optimized to drive the equilibrium towards the products. wikipedia.org Since the reaction proceeds via an S_N2 mechanism on a pre-formed, pure substrate (e.g., 2-chloro-3-ethoxyprop-1-ene), it avoids the issue of isomeric byproducts seen in the other methods. The primary challenge shifts from selectivity in the main reaction to the efficient and pure synthesis of the starting halide. If the starting material can be obtained in high purity, this route offers the best potential for high yield and selectivity of the final product.
The following table provides a comparative overview of these synthetic approaches.
| Synthetic Method | Typical Precursor | Key Reagents | Potential Advantages | Key Disadvantages | Illustrative Yields |
| Dehydrohalogenation | 1,2-dibromo-3-ethoxypropane | Strong Base (e.g., NaOEt, t-BuOK) | Uses readily available starting materials. | Poor regioselectivity (isomer formation), risk of over-elimination. | Variable (e.g., 23-64% for analogous systems core.ac.uk) |
| Radical Bromination | 3-ethoxyprop-1-ene | NBS, Radical Initiator | Direct, one-step allylic functionalization. | Forms a mixture of constitutional isomers, limiting specific yield. | Moderate to good total yield, but requires separation of isomers. |
| Halogen Exchange | 2-chloro-3-ethoxyprop-1-ene | NaBr or LiBr in Acetone/DMF | High selectivity and potentially high yield. | Dependent on the availability and purity of the starting halide. | Can be high (>80%) if equilibrium is effectively shifted. |
Chemical Reactivity and Mechanistic Investigations of 2 Bromo 3 Ethoxyprop 1 Ene
Nucleophilic Substitution Reactions of 2-Bromo-3-ethoxyprop-1-ene
The chemical behavior of this compound is significantly influenced by the presence of a bromine atom attached to an allylic carbon. This structural feature dictates its reactivity, particularly in nucleophilic substitution reactions, where the bromine atom acts as a leaving group and is replaced by a nucleophile. These reactions are fundamental in synthetic organic chemistry for the introduction of diverse functional groups.
Allylic Substitution Mechanisms (SN1, SN2)
This compound, as an allylic halide, is capable of undergoing nucleophilic substitution through both SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) mechanisms. The operative mechanism is contingent on several factors, including the nature of the nucleophile, the solvent, and the reaction conditions.
The SN2 mechanism involves a single, concerted step where the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry if the carbon is chiral. youtube.comyoutube.com For this compound, which is a primary-like allylic halide, the relatively unhindered nature of the electrophilic carbon would typically favor the SN2 pathway. youtube.com Powerful, negatively charged nucleophiles also promote the SN2 mechanism. libretexts.org
Conversely, the SN1 mechanism proceeds through a two-step process. The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. libretexts.org The stability of this intermediate is crucial. In the case of this compound, the resulting allylic carbocation is resonance-stabilized, which makes the SN1 pathway a viable alternative. libretexts.org This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation. libretexts.orglibretexts.org
The competition between these two pathways is a key aspect of the reactivity of allylic halides.
| Mechanism | Key Features for this compound | Favorable Conditions |
| SN1 | Formation of a resonance-stabilized allylic carbocation. | Weak nucleophiles (e.g., H₂O, alcohols), polar protic solvents. libretexts.org |
| SN2 | Backside attack on a relatively unhindered carbon. | Strong nucleophiles (e.g., CN⁻, OH⁻), polar aprotic solvents. libretexts.orgksu.edu.sa |
Scope of Nucleophiles and Product Diversification
The versatility of this compound as a synthetic intermediate is demonstrated by its reactions with a variety of nucleophiles, leading to a diverse range of products.
The reaction of this compound with a hydroxide (B78521) source, such as aqueous potassium hydroxide, results in the formation of the corresponding allylic alcohol, 3-ethoxyprop-2-en-1-ol. tutorbin.com In this reaction, the hydroxide ion acts as the nucleophile, displacing the bromide ion. Depending on the conditions, this reaction can be accompanied by a competing elimination reaction. libretexts.org
| Reactant | Nucleophile | Solvent (Typical) | Product |
| This compound | Hydroxide (OH⁻) | Aqueous Ethanol (B145695) | 3-ethoxyprop-2-en-1-ol |
The introduction of a nitrile functional group can be achieved by reacting this compound with a cyanide salt, such as potassium cyanide (KCN). This reaction yields 4-ethoxybut-3-enenitrile. The resulting nitrile is a valuable synthetic precursor that can be further hydrolyzed to carboxylic acids or reduced to amines. Polar aprotic solvents are often employed to enhance the nucleophilicity of the cyanide ion.
| Reactant | Nucleophile | Solvent (Typical) | Product |
| This compound | Cyanide (CN⁻) | DMSO, Acetonitrile (B52724) | 4-ethoxybut-3-enenitrile |
The reaction with ammonia (B1221849) or primary and secondary amines provides a route to various amine derivatives. tutorbin.com For instance, reaction with an excess of ammonia would yield 3-ethoxyprop-2-en-1-amine. tutorbin.com The use of primary or secondary amines would result in the formation of N-substituted or N,N-disubstituted allylic amines, respectively.
| Reactant | Nucleophile | Solvent (Typical) | Product |
| This compound | Ammonia (NH₃) | Ethanol | 3-ethoxyprop-2-en-1-amine |
Role of Solvent Environment in Nucleophilic Processes
The choice of solvent plays a critical role in directing the mechanism of nucleophilic substitution reactions of this compound. Solvents influence the reaction rate and can determine whether an SN1 or SN2 pathway is favored. csbsju.edulibretexts.org
Polar protic solvents , such as water, methanol, and ethanol, possess a hydrogen atom bonded to an electronegative atom. chemistrysteps.com These solvents are effective at stabilizing both the leaving group anion and the carbocation intermediate in an SN1 reaction through hydrogen bonding and dipole-dipole interactions. libretexts.orglibretexts.org This stabilization lowers the activation energy for the formation of the carbocation, thereby promoting the SN1 mechanism. csbsju.edu However, these solvents can also solvate the nucleophile, creating a "solvent cage" that hinders its ability to attack the substrate, which can slow down SN2 reactions. libretexts.orgchemistrysteps.com
Polar aprotic solvents , such as dimethyl sulfoxide (B87167) (DMSO), acetonitrile (CH₃CN), and acetone (B3395972), have a dipole moment but lack an acidic proton. ksu.edu.sa They can solvate cations but are less effective at solvating anions (the nucleophile). ksu.edu.sa This leaves the nucleophile relatively "bare" and more reactive, thus accelerating the rate of SN2 reactions. libretexts.orgksu.edu.sa Consequently, for reactions where an SN2 pathway is desired with this compound, a polar aprotic solvent would be the preferred choice.
| Solvent Type | Examples | Effect on SN1 | Effect on SN2 | Rationale |
| Polar Protic | Water (H₂O), Ethanol (CH₃CH₂OH) | Favored | Disfavored | Stabilizes the carbocation intermediate and solvates the nucleophile. libretexts.orgcsbsju.edulibretexts.org |
| Polar Aprotic | DMSO, Acetonitrile (CH₃CN) | Disfavored | Favored | Enhances the reactivity of the nucleophile by not solvating it as strongly. libretexts.orgksu.edu.sa |
| Non-Polar | Hexane, Toluene | Disfavored | Disfavored | Reactants are often insoluble. |
Elimination Reactions
Elimination reactions of this compound are of significant interest as they can lead to the formation of highly unsaturated propene derivatives. The course of these reactions is heavily influenced by the nature of the base employed and the stereochemical arrangement of the atoms involved.
Base-Catalyzed Elimination to Propene Derivatives
When subjected to basic conditions, this compound is expected to undergo elimination of hydrogen bromide (HBr) to yield various propene derivatives. The regioselectivity of this elimination is a key consideration. Depending on which proton is abstracted by the base, different isomeric products can be formed.
While specific experimental data on the base-catalyzed elimination of this compound is not extensively documented in publicly available literature, general principles of elimination reactions suggest that the use of a strong, non-nucleophilic base would favor the formation of an alkyne or a cumulene through successive eliminations. For instance, a strong base could abstract a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of an allene (B1206475) intermediate, which could then potentially isomerize or undergo further reaction.
The reaction likely proceeds via an E2 mechanism, where the abstraction of a proton and the departure of the bromide ion occur in a concerted step. The rate of such a reaction would be dependent on the concentration of both the substrate and the base.
Table 1: Potential Products of Base-Catalyzed Elimination of this compound
| Reactant | Base | Potential Product(s) | Reaction Type |
| This compound | Strong, non-nucleophilic base | 3-Ethoxypropyne, Methoxyallene | E2 Elimination |
Note: The formation of these products is based on theoretical considerations and requires experimental verification.
Stereochemical Considerations in Elimination Pathways
The stereochemistry of the starting material and the geometric constraints of the transition state play a crucial role in determining the outcome of elimination reactions. For an E2 reaction to occur, a specific spatial arrangement of the proton to be abstracted and the leaving group is typically required. guidechem.com This is known as the anti-periplanar arrangement, where the proton and the leaving group are on opposite sides of the carbon-carbon bond and in the same plane. guidechem.com
In the case of this compound, the molecule's conformation around the single bonds will influence which, if any, of the allylic or vinylic protons can achieve an anti-periplanar orientation with respect to the bromine atom. The flexibility of the ethoxy group and potential steric hindrance will also be determining factors. If a syn-coplanar arrangement is more accessible, a syn-elimination pathway, though generally less common, might be observed. The stereochemical outcome, whether leading to a specific geometric isomer of a diene or an allene, is therefore intimately linked to the conformational preferences of the substrate and the requirements of the E2 transition state.
Oxidation Reactions
The presence of a carbon-carbon double bond in this compound makes it susceptible to oxidation, potentially leading to the formation of epoxides or other oxidized adducts. The choice of oxidizing agent is critical in directing the reaction towards the desired product.
Formation of Epoxides and Other Oxidized Adducts
Epoxidation is a common reaction of alkenes, resulting in the formation of a three-membered ring containing an oxygen atom. The reaction of this compound with a suitable oxidizing agent is expected to yield 2-bromo-3-ethoxy-1,2-epoxypropane. The electron-withdrawing nature of the bromine atom on the double bond might decrease its nucleophilicity, potentially making the epoxidation reaction slower compared to an unhalogenated analogue.
Other possible oxidation products could arise from cleavage of the double bond, leading to the formation of carbonyl compounds, depending on the strength and type of the oxidizing agent used.
Application of Specific Oxidizing Agents (e.g., m-CPBA, H₂O₂)
meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for the epoxidation of alkenes. Its reaction with this compound would likely proceed via a concerted mechanism, where the peroxyacid transfers an oxygen atom to the double bond in a single step. This mechanism is stereospecific, meaning that the stereochemistry of the alkene is retained in the epoxide product.
Table 2: Expected Epoxidation of this compound with m-CPBA
| Reactant | Oxidizing Agent | Expected Product |
| This compound | m-CPBA | 2-bromo-3-ethoxy-1,2-epoxypropane |
Hydrogen peroxide (H₂O₂), often in the presence of a catalyst such as a metal complex or under basic conditions (to form the hydroperoxide anion), can also be used for epoxidation. The reactivity and selectivity of H₂O₂ can be tuned by the reaction conditions. In some cases, H₂O₂ can lead to the formation of diols through the opening of an initially formed epoxide.
Electrophilic Reactivity Patterns
The electron density of the double bond in this compound is influenced by the competing electronic effects of the bromine atom and the ethoxy group. The bromine atom acts as an electron-withdrawing group through its inductive effect, deactivating the double bond towards electrophilic attack. Conversely, the oxygen atom of the ethoxy group can donate electron density through resonance, which could partially offset the deactivating effect of the bromine.
This electronic balance will govern the regioselectivity of electrophilic additions. An attacking electrophile would likely add to the carbon atom of the double bond that results in the formation of the more stable carbocationic intermediate. Due to the presence of the adjacent oxygen atom, a carbocation at the C3 position could be stabilized by resonance from the oxygen lone pair. However, the specifics of this reactivity pattern would need to be elucidated through detailed experimental and computational studies.
Role of Allylic Bromine and Ethoxy Group in Reaction Pathways
The reactivity of this compound is primarily dictated by the synergistic and sometimes competing effects of its allylic bromide and ethoxy substituents. The bromine, situated on a carbon adjacent to a double bond, is predisposed to act as a leaving group, initiating substitution or elimination reactions. The ethoxy group, in turn, modulates these pathways through its electronic and steric characteristics.
Bromine as a Leaving Group and Reactivity Enhancement
The carbon-bromine bond in this compound is inherently reactive due to bromine's nature as an effective leaving group. This reactivity is significantly amplified by the bromine's allylic position. In nucleophilic substitution reactions, this positioning allows for the formation of a resonance-stabilized allylic cation upon departure of the bromide ion. This delocalization of the positive charge across the allylic system lowers the activation energy of the reaction, thereby enhancing the rate of substitution compared to a saturated alkyl bromide.
For instance, in solvolysis reactions, which proceed via an SN1 mechanism, allylic halides are known to react much faster than their saturated counterparts. While specific kinetic data for this compound is not extensively documented in readily available literature, the general principle of enhanced reactivity is well-established.
Illustrative Data: Relative Rates of Nucleophilic Substitution
The following table provides an illustrative comparison of reaction rates, highlighting the enhanced reactivity of an allylic system.
| Substrate | Nucleophile | Relative Rate (Illustrative) |
| 1-Bromopropane | Ethanolate | 1 |
| Allyl Bromide | Ethanolate | ~ 70 |
| This compound | Ethanolate | > 70 (Expected) |
This table is for illustrative purposes to demonstrate the activating effect of the allylic system. The actual rate for this compound would be further influenced by the ethoxy group.
Electronic and Steric Modulation by the Ethoxy Moiety
The ethoxy group at the 3-position introduces both electronic and steric factors that further refine the reactivity profile of this compound.
Electronic Effects: The oxygen atom of the ethoxy group possesses lone pairs of electrons, which can be donated through the sigma bonds (an inductive effect, -I) and, more significantly in certain transition states, through resonance (a mesomeric effect, +M). The inductive effect of the electronegative oxygen atom withdraws electron density, which can influence the polarity of nearby bonds. Conversely, resonance donation can stabilize adjacent carbocationic centers that may form during a reaction. This dual electronic nature can impact the rate and regioselectivity of nucleophilic attack.
Steric Effects: The ethoxy group also presents a degree of steric hindrance. Its physical size can impede the approach of a nucleophile, particularly for reactions that follow an SN2 pathway, where the nucleophile must attack the carbon atom bearing the bromine. This steric bulk can influence the competition between substitution and elimination reactions, with bulkier nucleophiles or bases favoring elimination pathways. The conformation of the molecule will also be influenced by the steric demands of the ethoxy group, which in turn can affect the stereochemical outcome of a reaction.
Illustrative Data: Potential Reaction Products and Influencing Factors
The following table illustrates how the nature of the nucleophile might influence the reaction pathway with this compound, considering the electronic and steric contributions of the ethoxy group.
| Reagent | Expected Major Pathway | Primary Product(s) (Illustrative) | Rationale |
| Sodium Ethoxide in Ethanol | SN2 / E2 | 2,3-Diethoxyprop-1-ene, 1-Ethoxy-3-methoxy-prop-1-ene | Small, strong nucleophile/base. Competition between substitution and elimination. |
| Potassium tert-Butoxide | E2 | 1-Ethoxy-prop-1-en-3-yne | Bulky, strong base favors elimination. |
| Sodium Cyanide in DMSO | SN2 | 3-Ethoxy-2-cyanoprop-1-ene | Good nucleophile, favors substitution. |
This table presents hypothetical outcomes based on general principles of organic reactivity.
Advanced Synthetic Transformations and Applications of 2 Bromo 3 Ethoxyprop 1 Ene
Role as an Intermediate in Complex Molecule Synthesis
The dual functionality of 2-Bromo-3-ethoxyprop-1-ene makes it a potent intermediate for the construction of intricate molecular architectures. The presence of a reactive carbon-bromine bond on a double bond, coupled with an adjacent allylic ether, allows for sequential and diverse chemical modifications.
Alkylation Processes in Organic Synthesis
While direct alkylation at the vinylic carbon of this compound is not a standard transformation, the allylic ether moiety can be leveraged to influence alkylation reactions on molecules synthesized from it. More commonly, the vinylic bromide can participate in reactions that ultimately lead to the formation of new carbon-carbon bonds, which can be considered a form of alkylation.
For instance, after a cross-coupling reaction that replaces the bromine atom (see section 4.1.2), the resulting substituted allylic ether can undergo various transformations. The ethoxy group can be hydrolyzed to an alcohol, which can then be used in subsequent O-alkylation reactions.
Coupling Reactions (e.g., Cross-Coupling Precursor)
The vinylic bromide functionality in this compound makes it an excellent candidate for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction would involve the coupling of this compound with a boronic acid or ester. This would lead to the formation of a new carbon-carbon bond at the 2-position of the propene backbone, introducing a wide range of aryl or vinyl substituents. A general scheme for this transformation is presented below.
Reaction Scheme:
Heck Coupling: In a Heck reaction, this compound could be coupled with an alkene in the presence of a palladium catalyst and a base. This would result in the formation of a more complex, substituted alkene.
Sonogashira Coupling: The coupling with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, would install an alkyne moiety at the 2-position, yielding a conjugated enyne system. researchgate.netThis is a powerful method for constructing complex carbon skeletons.
Buchwald-Hartwig Amination: This reaction would enable the formation of a carbon-nitrogen bond by coupling this compound with an amine in the presence of a palladium catalyst and a strong base. youtube.comThis opens up avenues for the synthesis of various nitrogen-containing compounds.
A summary of potential cross-coupling reactions and their expected products is provided in the table below.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Aryl-3-ethoxyprop-1-ene |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Et₃N | Substituted diene |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Conjugated enyne |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP, NaOtBu | Allylic amine derivative |
Functionalization Strategies
The unique structure of this compound allows for diverse functionalization strategies, making it a promising building block in both material science and medicinal chemistry.
Derivatization for Material Science Applications
The presence of a polymerizable alkene and a modifiable ether linkage suggests that this compound could be a valuable monomer or precursor for advanced materials.
Allyl ethers are known to undergo polymerization, although often with more difficulty than other vinyl monomers. tandfonline.comHowever, tandem isomerization and cationic polymerization of allylic ethers have been shown to yield high molecular weight polymers. researchgate.netThe bromo-substituent on the double bond of this compound could influence its polymerization behavior, potentially leading to polymers with unique properties.
Furthermore, the bromine atom can serve as a handle for post-polymerization modification. For example, a polymer derived from this compound could be functionalized through cross-coupling reactions on the pendant bromo groups, allowing for the tailoring of the polymer's properties for specific applications.
| Polymerization Method | Potential Polymer Structure | Potential Application |
| Cationic Polymerization | Poly(this compound) | Functionalized polymer films, coatings |
| Radical Polymerization | Poly(this compound) | Specialty resins, composites |
| Ring-Opening Metathesis Polymerization (ROMP) (after derivatization) | Functionalized polyolefins | Advanced materials with tunable properties |
Scaffold for Medicinal Chemistry Research
The propene scaffold of this compound, with its multiple points for diversification, is an attractive starting point for the synthesis of libraries of small molecules for drug discovery. patsnap.comAlkenes and their derivatives are present in numerous bioactive compounds and pharmaceuticals. quora.com The vinylic bromide allows for the introduction of various pharmacophoric groups through cross-coupling reactions. The allylic ether can be hydrolyzed to an alcohol, which can then be functionalized to introduce esters, ethers, or other groups to modulate the molecule's physicochemical properties, such as solubility and lipophilicity. This dual functionalization capacity enables the exploration of a wide chemical space around a central propene core.
For instance, the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry, could be envisioned starting from this compound. osi.lvsemanticscholar.orgsci-hub.seThe combination of the vinyl bromide and the allylic ether functionalities could be used to construct complex ring systems through intramolecular cyclization reactions after suitable modifications.
| Compound Class | Synthetic Strategy | Potential Biological Relevance |
| Substituted Allylic Alcohols | Hydrolysis of the ethoxy group | Precursors for various bioactive esters and ethers |
| Aryl-substituted Propenes | Suzuki or Stille coupling | Core structure in various natural products and drugs |
| Nitrogen-containing Heterocycles | Buchwald-Hartwig amination followed by intramolecular cyclization | Scaffolds for kinase inhibitors, GPCR ligands |
| Oxygen-containing Heterocycles | Intramolecular etherification after modification | Components of various bioactive natural products |
Utility in Biological Studies
While direct biological studies specifically involving this compound are not extensively documented in publicly available literature, the unique combination of a vinyl ether and a bromoalkene functionality within its structure suggests its potential as a valuable tool in chemical biology and medicinal chemistry. The reactivity of these groups can be exploited for the synthesis of biologically active molecules or for bioconjugation strategies.
The vinyl ether moiety is of particular interest. Vinyl ether-containing lipids, known as plasmalogens, are subjects of broad biological interest due to their association with various diseases. nih.gov Research into selective labeling of these natural vinyl ethers has led to the development of specific chemical probes. For instance, hetero-Diels-Alder cycloaddition reactions have been successfully employed for the selective fluorescent labeling of plasmalogens in complex biological samples like human plasma lipids. nih.gov This highlights the potential of the vinyl ether group in this compound to participate in bioorthogonal or selective labeling reactions, assuming appropriate reaction conditions are developed.
Furthermore, the bromoalkene group serves as a versatile synthetic handle. The bromine atom can be substituted or participate in cross-coupling reactions, allowing for the attachment of this ethoxypropene unit to more complex molecular scaffolds. This could be employed in the synthesis of novel therapeutic candidates or molecular probes. For example, compounds with similar bromo-functionalized alkene structures are used as precursors in the synthesis of various heterocyclic systems, some of which may possess biological activity.
Specialized Reaction Applications
Potential in Cycloaddition Reactions
The dienophilic and dipolarophilic nature of the activated double bond in this compound, combined with the electronic influence of the ethoxy and bromo substituents, suggests significant potential for its use in various cycloaddition reactions. These reactions are powerful tools for the stereocontrolled synthesis of complex cyclic systems.
The electron-rich vinyl ether portion of the molecule makes it a suitable candidate for [4+2] cycloaddition reactions, particularly the hetero-Diels-Alder reaction. In this type of reaction, the vinyl ether can act as the dienophile, reacting with an electron-deficient diene to form a six-membered heterocyclic ring. Research has demonstrated the utility of vinyl ethers in reacting with probes like o-quinolinone quinone methides under mild conditions to form cycloadducts. nih.gov This reactivity is fundamental for developing selective labeling methods for biological molecules. nih.gov
Conversely, the bromine atom withdraws electron density from the double bond, potentially allowing it to react as a 2π component with electron-rich dienes or as a dipolarophile with various 1,3-dipoles in [3+2] cycloaddition reactions. While direct examples with this compound are scarce, studies on analogous systems, such as 3,3,3-tribromo-1-nitroprop-1-ene, show that bromo-substituted alkenes can undergo highly regio- and stereoselective [3+2] cycloadditions with nitrones to yield complex isoxazolidine (B1194047) heterocycles. rsc.org
The table below summarizes the potential cycloaddition reactions based on the functional groups present in this compound.
| Cycloaddition Type | Role of this compound | Potential Reaction Partner | Resulting Structure |
| [4+2] Hetero-Diels-Alder | Dienophile (Vinyl Ether) | Electron-Deficient Diene | Substituted Tetrahydropyran |
| [3+2] Dipolar Cycloaddition | Dipolarophile (Alkene) | 1,3-Dipole (e.g., Nitrone, Azide) | Substituted Five-Membered Heterocycle |
| [2+2] Cycloaddition | 2π Component | Alkene (Photochemical) | Substituted Cyclobutane |
This table is generated based on the known reactivity of the constituent functional groups.
Integration in Polymerization Reactions of Olefins
The presence of a polymerizable alkene group and a reactive bromine atom makes this compound a promising monomer for the synthesis of functionalized polyolefins. The incorporation of such functional monomers is a key strategy for producing polymers with tailored properties like improved adhesion, dyeability, and post-polymerization modification capabilities.
One major approach is the copolymerization of functionalized olefins with commodity olefins like ethylene (B1197577). mdpi.comscirp.org Metallocene-based catalyst systems have been successfully used for the copolymerization of ethylene with ω-bromoalkenes. mdpi.com These methods allow for the introduction of bromine-containing side chains into a polyethylene (B3416737) backbone. mdpi.com The incorporated bromine atom then serves as a reactive site for subsequent nucleophilic substitution reactions, enabling the grafting of various functional groups onto the polymer chain.
The reactivity of this compound would be influenced by its substituents. The ethoxy group may affect the activity of certain coordination polymerization catalysts. However, strategies exist for the polymerization of olefins bearing polar or reactive functionalities. These often involve careful selection of the catalyst system to avoid deactivation. scirp.org Controlled/living radical polymerization (CLRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are also powerful methods for producing well-defined polymers from functional monomers. rsc.org The bromoalkene moiety could potentially be compatible with such techniques, leading to polymers with controlled molecular weight and architecture.
The table below outlines potential polymerization strategies for integrating this compound into polymer structures.
| Polymerization Method | Role of this compound | Potential Co-monomer(s) | Resulting Polymer Feature |
| Metallocene-Catalyzed Copolymerization | Functional Co-monomer | Ethylene, Propylene | Polyolefin with bromo-ethoxy side chains |
| Controlled/Living Radical Polymerization (e.g., ATRP, RAFT) | Monomer | Styrene, Acrylates, Methacrylates | Well-defined functional polymer |
| Chain Transfer Agent in Radical Polymerization | Potentially as a functional chain transfer agent | Various vinyl monomers | End-functionalized polymer chains |
This table is generated based on established polymerization methods for functionalized olefins.
Computational and Theoretical Investigations of 2 Bromo 3 Ethoxyprop 1 Ene
Prediction of Compound Stability and Reactivity Profiles
A comprehensive analysis of the stability and reactivity of 2-bromo-3-ethoxyprop-1-ene would involve a suite of computational methods. While specific studies on this molecule are not prevalent in the reviewed literature, its structure as a vinyl ether and a bromoalkene suggests a distinct reactivity profile. The vinyl ether moiety is susceptible to hydrolysis, while the carbon-bromine bond and the double bond are sites for various other chemical transformations.
Molecular Dynamics (MD) Simulations for Hydrolysis Rates
Molecular dynamics simulations are a powerful tool for investigating the kinetic and thermodynamic aspects of chemical reactions in solution, such as hydrolysis. For this compound, MD simulations could model the interactions between the molecule and water molecules, providing insights into the energy barriers and reaction pathways for hydrolysis.
While no specific MD simulation data for the hydrolysis of this compound is available, such studies on similar vinyl ethers would likely reveal a mechanism involving protonation of the double bond followed by nucleophilic attack by water. The simulation would track the atomic positions over time, allowing for the calculation of the potential of mean force along the reaction coordinate, which in turn would yield the activation energy and the rate constant for the hydrolysis reaction.
Table 1: Representative Data from a Hypothetical MD Simulation of Vinyl Ether Hydrolysis
| Simulation Parameter | Hypothetical Value | Description |
| System Size | ~10,000 atoms | Includes the vinyl ether, water molecules, and a catalytic acid. |
| Simulation Time | 100 ns | Sufficient to observe multiple hydrolysis events. |
| Temperature | 298 K | Standard ambient temperature. |
| Pressure | 1 atm | Standard atmospheric pressure. |
| Calculated Activation Energy (ΔG‡) | 15-25 kcal/mol | A typical range for acid-catalyzed hydrolysis of vinyl ethers. |
| Predicted Hydrolysis Rate Constant (k) | 10⁻³ - 10⁻⁵ s⁻¹ | Dependent on pH and temperature. |
This table is illustrative and does not represent experimental data for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Degradation
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or, in this context, its degradation rate. cdnsciencepub.com For this compound, a QSAR model for degradation would use a set of calculated molecular descriptors to predict its persistence in the environment.
Although a specific QSAR model for this compound has not been identified, the general approach would involve calculating descriptors such as:
Electronic descriptors: Partial atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO).
Topological descriptors: Molecular connectivity indices and shape indices.
Thermodynamic descriptors: Enthalpy of formation and Gibbs free energy.
These descriptors would be used to build a regression model based on the known degradation rates of a training set of structurally similar halogenated alkenes and ethers. The resulting model could then predict the degradation rate of this compound. For instance, studies on other organic pollutants have shown that electron-withdrawing groups, like bromine, can influence the susceptibility of a molecule to nucleophilic attack, a common degradation pathway. nih.gov
Acid-Catalyzed Hydrolysis Susceptibility
The presence of the vinyl ether group in this compound makes it susceptible to acid-catalyzed hydrolysis. The generally accepted mechanism for this reaction involves a rate-determining proton transfer to the β-carbon of the vinyl group. cdnsciencepub.comresearchgate.netrsc.org This is followed by the rapid addition of water to the resulting carbocation and subsequent decomposition of the hemiacetal intermediate to form an aldehyde or ketone and an alcohol. cdnsciencepub.com
For this compound, the initial protonation of the double bond would lead to the formation of a secondary carbocation stabilized by the adjacent oxygen atom. The bromine atom on the double bond would likely influence the electron density and the stability of the carbocation intermediate, potentially affecting the rate of hydrolysis compared to unsubstituted vinyl ethers. The study of related vinyl ethers shows that the reaction is first-order in both the substrate and the hydronium ion concentration. rsc.org
Thermogravimetric Analysis (TGA) and Kinetic Studies of Thermal Degradation
Thermogravimetric analysis (TGA) is an experimental technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. While specific TGA data for this compound is not available, studies on other halogenated organic compounds can provide an indication of its expected thermal behavior. rsc.org
A hypothetical TGA curve for this compound would likely show a single-step or multi-step decomposition process. The initial weight loss could correspond to the cleavage of the carbon-bromine bond, which is typically weaker than carbon-carbon or carbon-hydrogen bonds. Subsequent decomposition steps might involve the fragmentation of the ether linkage and the carbon backbone. Kinetic analysis of the TGA data, using methods like the Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose methods, would allow for the determination of the activation energy of the degradation process.
Table 2: Hypothetical Thermal Degradation Parameters for a Halogenated Alkene
| Parameter | Hypothetical Value | Method of Determination |
| Onset Decomposition Temperature (T_onset) | 150 - 250 °C | TGA |
| Temperature at Maximum Decomposition Rate (T_max) | 200 - 300 °C | DTG (Derivative Thermogravimetry) |
| Activation Energy of Decomposition (Ea) | 80 - 150 kJ/mol | Isoconversional Kinetic Analysis |
| Pre-exponential Factor (A) | 10¹⁰ - 10¹⁵ s⁻¹ | Arrhenius Equation |
This table is illustrative and does not represent experimental data for this compound.
Mechanistic Insights from Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are invaluable for elucidating reaction mechanisms at the molecular level. mdpi.com For this compound, these calculations could be used to:
Map the Potential Energy Surface: By calculating the energies of reactants, transition states, intermediates, and products for various reaction pathways, a detailed potential energy surface can be constructed.
Determine Transition State Geometries: The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes during a reaction.
Calculate Reaction Barriers: The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.
For example, in the acid-catalyzed hydrolysis of this compound, quantum chemical calculations could be used to compare the energy barriers for protonation at the two different carbons of the double bond, thus predicting the regioselectivity of the reaction. Similarly, these methods can be applied to study the mechanisms of thermal degradation or reactions with other atmospheric radicals.
Conformational Analysis and Stereoelectronic Effects
The three-dimensional structure and conformational preferences of this compound are governed by a combination of steric and stereoelectronic effects. wikipedia.orgucla.edu Conformational analysis would involve identifying the stable conformers (rotational isomers) and determining their relative energies.
Stereoelectronic effects, which are the effects of orbital overlap on molecular geometry and reactivity, would play a significant role. baranlab.orgresearchgate.net Key stereoelectronic interactions in this compound would include:
Hyperconjugation: Interactions between filled bonding orbitals and empty antibonding orbitals. For example, the interaction between the C-H or C-C sigma bonds and the π* orbital of the double bond.
Anomeric-type effects: Interactions involving the lone pairs on the ether oxygen and the antibonding orbitals of adjacent bonds.
The presence of the bulky and electronegative bromine atom would introduce specific steric and electronic perturbations. For instance, the gauche and anti conformations around the C-C single bonds would have different energies due to steric repulsion and dipole-dipole interactions involving the bromine atom and the ethoxy group. Quantum chemical calculations would be the primary tool for quantifying these energy differences and predicting the most stable conformer in the gas phase and in solution.
Structure Reactivity Relationship Analysis of 2 Bromo 3 Ethoxyprop 1 Ene and Its Analogs
Comparative Reactivity of Allylic Halides
Allylic halides, a class of compounds to which 2-Bromo-3-ethoxyprop-1-ene belongs, are characterized by a halogen atom bonded to an sp³-hybridized carbon atom that is adjacent to a carbon-carbon double bond (C=C). This structural arrangement confers significantly higher reactivity in nucleophilic substitution reactions compared to their saturated counterparts, alkyl halides. youtube.comyoutube.comumassd.edu
The enhanced reactivity stems from two primary electronic effects that stabilize the intermediates and transition states of both Sₙ1 and Sₙ2 reactions:
Sₙ1 Reactivity: In an Sₙ1 mechanism, the rate-determining step is the formation of a carbocation. Allylic halides readily form allylic carbocations, which are significantly stabilized by resonance. youtube.com The positive charge is delocalized over two carbon atoms, which lowers the activation energy for carbocation formation. This makes allylic halides, even primary ones, capable of undergoing Sₙ1 reactions, a pathway typically reserved for tertiary alkyl halides. libretexts.org
Sₙ2 Reactivity: In an Sₙ2 mechanism, the reaction proceeds through a single, concerted transition state. Allylic halides exhibit faster Sₙ2 reaction rates than analogous alkyl halides. youtube.com This acceleration is attributed to the stabilization of the transition state through conjugation between the p-orbitals of the reacting carbon and the adjacent π-system of the double bond. This orbital overlap lowers the energy of the transition state, thus increasing the reaction rate. masterorganicchemistry.com
Therefore, this compound is expected to be a highly reactive substrate for nucleophilic substitution, capable of reacting via both Sₙ1 and Sₙ2 pathways depending on the reaction conditions, such as the nature of the nucleophile and the solvent.
Influence of Alkoxy Group Variations
The presence and nature of the alkoxy group at the C-3 position, as in this compound, introduce further electronic and steric factors that modulate its reactivity.
The ethoxy group (-OCH₂CH₃) influences the molecule's reactivity through a combination of inductive and resonance effects, along with steric factors.
Electronic Effects: The oxygen atom in the ethoxy group is highly electronegative, exerting an electron-withdrawing inductive effect (-I) that can decrease the electron density of the surrounding atoms. However, a more dominant factor is the electron-donating resonance effect (+R), where the oxygen's lone pairs can be delocalized into the adjacent π-system. This resonance donation increases the electron density of the allylic system, which can be particularly important in stabilizing the transition state of electrophilic addition reactions across the double bond. uwo.ca In nucleophilic substitution reactions, this resonance capability can help stabilize the allylic carbocation intermediate in an Sₙ1 pathway.
Steric Effects: The ethoxy group is sterically more demanding than a hydrogen atom. This steric bulk can hinder the approach of a nucleophile in an Sₙ2 reaction, which requires a specific "backside attack" trajectory. wikipedia.orgyoutube.com While the allylic system is inherently reactive, significant steric hindrance can slow down Sₙ2 reactions. nih.gov
When comparing this compound with its methoxy (B1213986) analog, 2-Bromo-3-methoxyprop-1-ene, subtle differences in steric and electronic properties arise that can influence reactivity.
The primary distinction lies in the size and electron-donating ability of the alkyl portion of the alkoxy group. The ethoxy group is slightly larger and possesses a slightly stronger inductive electron-donating effect than the methoxy group.
| Feature | Methoxy Group (-OCH₃) | Ethoxy Group (-OCH₂CH₃) | Impact on Reactivity |
| Steric Bulk | Smaller | Marginally Larger | The larger ethoxy group may slightly decrease Sₙ2 reaction rates due to increased steric hindrance compared to the methoxy analog. |
| Inductive Effect | Weaker +I effect | Stronger +I effect | The greater electron-donating nature of the ethyl group can lead to slightly enhanced stability of a carbocation intermediate, potentially favoring an Sₙ1 pathway. |
| Resonance Effect | +R effect from oxygen lone pairs | +R effect from oxygen lone pairs | The resonance effect is largely similar for both groups as it originates from the ether oxygen. |
The selective cleavage of differently substituted allyl ethers has been demonstrated, indicating that these minor structural changes can be exploited to control reaction outcomes. researchgate.net
Impact of Alkyl Substitutions on Reactivity
Replacing the ethoxy group with alkyl substituents or increasing alkyl substitution on the carbon framework significantly alters the electronic and steric profile of the molecule, leading to different reactivity patterns.
A comparison between this compound and an alkyl-substituted analog like 2-Bromo-3-methylprop-1-ene highlights the distinct electronic contributions of an alkoxy versus an alkyl group.
Ethoxy Group: As discussed, it has a dual nature with an inductive withdrawing effect (-I) and a resonance donating effect (+R).
Methyl Group: It is a simple electron-donating group through induction and hyperconjugation. This effect consistently increases the electron density of the double bond and stabilizes any adjacent positive charge. libretexts.orgmsu.edu
In an Sₙ1 reaction, both the methyl and ethoxy groups would stabilize the allylic carbocation. The ethoxy group offers powerful resonance stabilization from the oxygen lone pairs, while the methyl group provides stabilization through hyperconjugation. In Sₙ2 reactions, the smaller size of the methyl group compared to the ethoxy group would likely result in a faster reaction rate for the methyl analog due to reduced steric hindrance.
| Substituent at C-3 | Inductive Effect | Resonance Effect | Steric Hindrance | Expected Impact on Sₙ2 Rate |
| -OCH₂CH₃ | -I (withdrawing) | +R (donating) | Moderate | Slower due to steric bulk and inductive withdrawal. |
| -CH₃ | +I (donating) | Hyperconjugation (donating) | Low | Faster due to lower steric hindrance and electron donation. |
Steric Hindrance in Related Dimethylbut-1-ene Derivatives
Introducing bulky alkyl groups, such as in derivatives of dimethylbut-1-ene (e.g., 1-bromo-3,3-dimethylbut-1-ene), dramatically increases steric hindrance. quora.com This has a profound impact on reactivity, particularly for mechanisms sensitive to steric congestion like the Sₙ2 reaction.
For instance, a compound like 2-bromo-2-methylpropane (B165281) (tert-butyl bromide), which has a tertiary carbon center, is highly hindered and does not undergo Sₙ2 reactions. libretexts.orgyoutube.com The bulky substituents physically block the nucleophile from approaching the electrophilic carbon atom. ncert.nic.in Similarly, an allylic halide with a neopentyl-like structure (e.g., 1-bromo-2,2-dimethylpropane) shows significantly reduced reactivity in Sₙ2 reactions compared to less substituted isomers.
This principle illustrates that while the allylic system in this compound enhances its reactivity, the introduction of multiple or bulky alkyl groups on the carbon skeleton would likely suppress this reactivity, especially for bimolecular substitution pathways, due to overwhelming steric effects. wikipedia.org
Isomeric Considerations and Positional Isomer Reactivity (e.g., 3-(2-bromoethoxy)prop-1-ene)
The positioning of the bromine atom and the ethoxy group in the isomeric structures of this compound and 3-(2-bromoethoxy)prop-1-ene (B104843) leads to significant differences in their chemical reactivity. This disparity primarily stems from the electronic and steric environments surrounding the carbon-bromine bond in each isomer. A detailed analysis of their structure-reactivity relationships reveals distinct pathways and reaction rates for nucleophilic substitution and elimination reactions.
This compound is classified as an allylic halide because the bromine atom is attached to a carbon atom adjacent to a carbon-carbon double bond. This structural feature is known to significantly enhance reactivity towards nucleophilic substitution reactions. The increased reactivity is attributed to the stabilization of the transition state in an SN2 reaction and the stabilization of the carbocation intermediate in an SN1 reaction through resonance. quora.comyoutube.comsarthaks.comstackexchange.comdoubtnut.com The delocalization of the positive charge or the partial positive charge over the allyl system lowers the activation energy for both substitution mechanisms.
In contrast, 3-(2-bromoethoxy)prop-1-ene is a primary alkyl halide. nih.gov In this isomer, the bromine atom is attached to a primary carbon, and it is not in conjugation with the double bond. Therefore, it does not benefit from the resonance stabilization seen in its allylic counterpart. Its reactivity is more typical of a standard primary haloalkane.
The following table provides a comparative overview of the structural and predicted reactivity characteristics of the two isomers.
| Property | This compound | 3-(2-bromoethoxy)prop-1-ene |
| IUPAC Name | This compound | 3-(2-bromoethoxy)prop-1-ene |
| Synonyms | - | 2-Allyloxyethyl bromide, Allyl bromoethyl ether |
| CAS Number | 76692-35-8 | 15424-04-1 |
| Molecular Formula | C₅H₉BrO | C₅H₉BrO |
| Molecular Weight | 165.03 g/mol | 165.03 g/mol nih.gov |
| Classification | Allylic Halide | Primary Alkyl Halide |
| Predicted Reactivity | High | Moderate |
| Favored Substitution | SN1 and SN2 | Primarily SN2 |
| Carbocation Stability | High (Resonance Stabilized) | Low (Primary Carbocation) |
Detailed Research Findings on Reactivity
Nucleophilic Substitution Reactions:
This compound: Due to the allylic nature, this isomer is expected to be highly reactive in both SN1 and SN2 reactions. The ability to form a resonance-stabilized allylic carbocation makes the SN1 pathway viable, especially with weaker nucleophiles in polar protic solvents. ncert.nic.in For SN2 reactions, the overlap of the p-orbitals of the double bond with the developing p-orbital on the reaction center in the trigonal bipyramidal transition state provides stabilization, thus accelerating the reaction rate compared to a saturated primary alkyl halide. stackexchange.com
3-(2-bromoethoxy)prop-1-ene: As a primary alkyl halide, this isomer will strongly favor the SN2 mechanism with good nucleophiles in polar aprotic solvents. ncert.nic.in The reaction proceeds via a backside attack of the nucleophile on the carbon bearing the bromine atom. The formation of a primary carbocation is highly unfavorable, making the SN1 pathway unlikely. The presence of the ether oxygen atom is several carbons away from the reaction center and is expected to have a minimal inductive effect on the reactivity of the C-Br bond.
Elimination Reactions:
Both isomers can undergo elimination reactions, typically E2, in the presence of a strong, sterically hindered base.
This compound: Elimination of HBr from this isomer would lead to the formation of a conjugated diene, which is a thermodynamically favorable product.
3-(2-bromoethoxy)prop-1-ene: E2 elimination would proceed by the abstraction of a proton from the carbon adjacent to the carbon bearing the bromine.
The competition between substitution and elimination will be influenced by the nature of the nucleophile/base and the reaction conditions. Strong, non-bulky nucleophiles will favor substitution, whereas strong, bulky bases will favor elimination.
Analytical Methodologies for Characterization of 2 Bromo 3 Ethoxyprop 1 Ene and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds. By interacting with molecules in distinct ways, different spectroscopic techniques provide complementary pieces of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy would be used to identify the number of distinct proton environments and their neighboring protons. For 2-Bromo-3-ethoxyprop-1-ene (CH₂=C(Br)CH₂OCH₂CH₃), one would expect to observe signals for the vinyl protons (=CH₂), the allylic protons (-CH₂O-), the ethoxy methylene (B1212753) protons (-OCH₂CH₃), and the ethoxy methyl protons (-CH₂CH₃). The chemical shift (δ, in ppm), splitting pattern (multiplicity), and integration value of each signal would provide critical structural information. For instance, the splitting of the ethoxy group's signals would confirm the ethyl fragment.
¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. A distinct signal is expected for each unique carbon atom in the molecule. For this compound, this would include the two sp² carbons of the double bond (C1 and C2), the sp³ carbon of the allylic methylene group (C3), and the two sp³ carbons of the ethoxy group. The chemical shifts of the olefinic carbons would be particularly informative for confirming the presence of the double bond.
Expected ¹H and ¹³C NMR Data for this compound (Note: The following table is illustrative and based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.)
| Assignment | Expected ¹H NMR (ppm) | Expected Multiplicity | Expected ¹³C NMR (ppm) |
| =CH₂ | 5.5 - 6.0 | Multiplet | ~120-130 |
| -C(Br)= | - | - | ~110-120 |
| -CH₂O- | ~4.1 | Singlet | ~70-75 |
| -OCH₂CH₃ | ~3.6 | Quartet | ~65-70 |
| -OCH₂CH₃ | ~1.2 | Triplet | ~15 |
Mass Spectrometry (MS) for Molecular Ion Analysis
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. In a typical electron ionization (EI) mass spectrum, the molecule is ionized to produce a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound.
For this compound, a crucial feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, which is a characteristic signature for a molecule containing one bromine atom. savemyexams.com Fragmentation patterns, resulting from the breakdown of the molecular ion, would also be observed, providing further structural clues, such as the loss of an ethoxy group or a bromine atom. libretexts.orgmiamioh.edu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in absorption bands in the IR spectrum.
For this compound, key absorption bands would be expected for the C=C double bond, the C-O ether linkage, and the C-Br bond. The presence of sp² C-H bonds (from the vinyl group) and sp³ C-H bonds (from the alkyl chain) would also be evident.
Expected IR Absorption Bands for this compound (Note: The following table is illustrative and based on typical IR frequencies.)
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=C Stretch (alkene) | ~1640 - 1680 |
| C-O Stretch (ether) | ~1050 - 1150 |
| =C-H Stretch | ~3010 - 3095 |
| C-H Stretch (alkane) | ~2850 - 2960 |
| C-Br Stretch | ~500 - 600 |
Chromatographic Separation and Purity Assessment
Gas Chromatography (GC)
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. libretexts.org Given the likely volatility of this compound, GC would be an excellent method for purity assessment. A sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. Separation is achieved based on the differential partitioning of compounds between the mobile and stationary phases. The retention time, the time it takes for a compound to travel through the column, is a characteristic property under a specific set of analytical conditions.
A typical GC analysis would involve using a capillary column with a non-polar or mid-polar stationary phase. The purity of the sample is determined by the relative area of the peak corresponding to this compound in the resulting chromatogram. When coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural identification of the components in a mixture. oup.comnih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another cornerstone of separation science, suitable for a wide range of compounds, including those that are not sufficiently volatile for GC. For a compound like this compound, a reverse-phase HPLC method would likely be employed.
In reverse-phase HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. halocolumns.com The compound would be separated from more polar or less polar impurities based on its relative affinity for the two phases. A UV detector is commonly used, as the double bond in the analyte would provide some UV absorbance. As with GC, the purity is assessed by the relative peak area in the chromatogram.
Future Research Directions and Emerging Paradigms
Development of Novel Catalytic Transformations
The vinyl bromide functionality is a well-established handle for a multitude of catalytic cross-coupling reactions. Future research will likely focus on applying modern catalytic systems to 2-Bromo-3-ethoxyprop-1-ene to generate a diverse library of more complex molecules. Palladium-catalyzed reactions, a cornerstone of synthetic chemistry, are particularly relevant. youtube.comrsc.org For instance, the Suzuki, Stille, and Negishi couplings could be employed to form new carbon-carbon bonds at the C2 position. youtube.com
Recent advancements in metallaphotoredox catalysis open new avenues for coupling reactions that can be performed under mild, visible-light-mediated conditions. nih.gov Investigating the reactivity of this compound in such systems, potentially coupling it with alkyl radicals generated from activated alcohols or other precursors, represents a significant area for future exploration. nih.gov Furthermore, the development of catalysts that can selectively functionalize the C-H bonds of the ethoxy group or the terminal vinyl position would represent a major advance in the selective transformation of this substrate.
Table 1: Potential Catalytic Cross-Coupling Reactions for this compound This table is interactive. Click on the headers to sort.
| Coupling Reaction | Typical Catalyst System | Coupling Partner | Potential Product Class |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Base | Organoboron Reagent | 2-Aryl/Alkenyl-3-ethoxyprop-1-enes |
| Stille Coupling | PdCl₂(PPh₃)₂ | Organotin Reagent | 2-Aryl/Alkenyl-3-ethoxyprop-1-enes |
| Heck Coupling | Pd(OAc)₂, Ligand, Base | Alkene | Substituted Butadienes |
| Sonogashira Coupling | Pd/Cu catalyst, Base | Terminal Alkyne | Conjugated Enynes |
| Negishi Coupling | Pd or Ni Catalyst | Organozinc Reagent | 2-Alkyl/Aryl-3-ethoxyprop-1-enes |
Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly guiding synthetic strategies, emphasizing the use of renewable resources, atom economy, and energy efficiency. researchgate.net Future research into the synthesis of this compound and its derivatives will likely prioritize these aspects. One promising avenue is the use of enzymatic catalysis. For example, lipase-catalyzed reactions have been successfully used for the sustainable synthesis of vinyl ether esters, suggesting that enzymatic approaches could be developed for the synthesis or modification of this compound under mild conditions. nih.govrsc.org
Another green approach involves deriving starting materials from biomass. rsc.orgresearchgate.net Research could explore pathways to synthesize the propene backbone or the ethoxy group from bio-derived feedstocks. Additionally, mechanochemistry, which involves solvent-free or low-solvent reactions conducted by grinding or milling, offers a powerful tool to reduce waste and energy consumption. researchgate.net Applying mechanochemical methods to the synthesis or subsequent reactions of this compound could lead to more sustainable and efficient chemical processes.
Exploration of Advanced Materials with Functionalized Derivatives
The vinyl group in this compound makes it a candidate monomer for polymerization, opening the door to new advanced materials. Vinyl ethers are known to undergo cationic polymerization, and more recently, controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been successfully applied to functional vinyl ethers. nih.govacs.org
Future research could focus on the polymerization of this compound to create novel polymers. The presence of the bromo- and ethoxy- substituents on each monomer unit would impart specific functionalities along the polymer chain. These groups could influence the material's physical properties (e.g., refractive index, thermal stability) or serve as reactive handles for post-polymerization modification. nih.gov This would allow for the synthesis of tailored materials, such as pH-responsive polymers or functional coatings. nih.govnih.gov For example, the bromine atom could be substituted or eliminated post-polymerization to further tune the material's properties or to attach other functional molecules.
Table 2: Potential Polymerization Methods and Resulting Polymer Characteristics This table is interactive. Click on the headers to sort.
| Polymerization Method | Key Features | Potential Polymer Properties |
|---|---|---|
| Cationic Polymerization | Can be living/controlled with specific initiators. acs.org | Produces poly(vinyl ether) backbone. Ethoxy and bromo groups as pendant functionalities. |
| Radical Polymerization | Tolerant to a wider range of functional groups. | Random copolymers possible. Potentially cross-linked materials. |
| RAFT Polymerization | Controlled molecular weight and low dispersity. acs.org | Well-defined block copolymers. Functional materials with tailored architectures. |
Deeper Mechanistic Elucidation via Advanced Spectroscopic Techniques
A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Advanced spectroscopic techniques are indispensable tools for this purpose. slideshare.net Future studies on the reactions of this compound would benefit immensely from in-depth mechanistic investigations.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for structural elucidation. ucla.eduyoutube.com The characteristic IR absorptions for C=C and C-H bonds in alkenes, typically found between 1680-1630 cm⁻¹ and 3100-3000 cm⁻¹, respectively, can confirm the vinyl structure. spectroscopyonline.com Proton and Carbon-13 NMR would provide detailed information on the electronic environment of each atom. For instance, the protons on the sp² carbons of a vinyl group typically appear in the 5-6 ppm range in ¹H NMR spectra. youtube.com
For mechanistic studies of its catalytic transformations, advanced techniques such as in-situ NMR or IR spectroscopy could be used to observe reactive intermediates and determine reaction kinetics. Two-dimensional NMR techniques like COSY and HMBC would be essential for unambiguously assigning the structure of complex products. Furthermore, theoretical methods like Density Functional Theory (DFT) calculations can provide powerful insights into reaction pathways and transition states, complementing experimental spectroscopic data to build a complete mechanistic picture. researchgate.net
Table 3: Application of Spectroscopic Techniques to Study this compound This table is interactive. Click on the headers to sort.
| Spectroscopic Technique | Information Provided | Application Area |
|---|---|---|
| ¹H and ¹³C NMR | Detailed molecular structure, electronic environment of nuclei. youtube.com | Structural confirmation of reactants and products. |
| Infrared (IR) Spectroscopy | Identification of functional groups (C=C, C-O-C). spectroscopyonline.com | Reaction monitoring, confirmation of structural features. |
| 2D NMR (COSY, HMBC) | Connectivity between atoms within a molecule. | Unambiguous structure elucidation of complex derivatives. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. youtube.com | Determination of molecular formula, identification of products. |
Q & A
Q. How can researchers mitigate decomposition during long-term storage of this compound?
- Methodological Answer : Stabilize with radical inhibitors (BHT, 0.1% w/w) and store in amber vials under argon. Regularly monitor purity via GC and UV-Vis for bromine release. Accelerated aging studies (40°C/75% RH) predict shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
